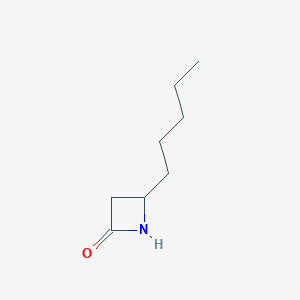
4-Pentylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylazetidin-2-one is a member of the azetidinone family, which are four-membered lactams. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a four-membered ring with a pentyl group attached to the nitrogen atom, making it a unique compound within the azetidinone class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylazetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a β-lactam precursor can yield the desired azetidinone. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Pentylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Pentylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, making it effective as an antimicrobial agent . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Pentylazetidin-2-one can be compared with other azetidinones and related compounds:
Similar Compounds: Other azetidinones, such as 4-phenylazetidin-2-one and 4-methylazetidin-2-one, share similar structural features but differ in their substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a valuable subject of study for developing new materials and pharmaceuticals.
Properties
CAS No. |
109742-00-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-pentylazetidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-7-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
GNFOZIHKTFSGST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



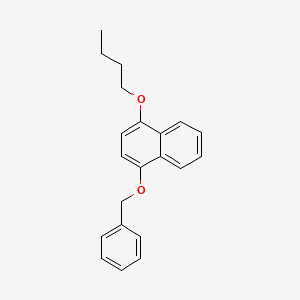
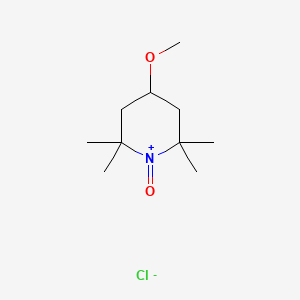
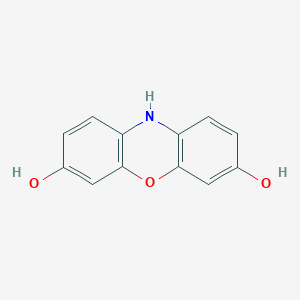
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

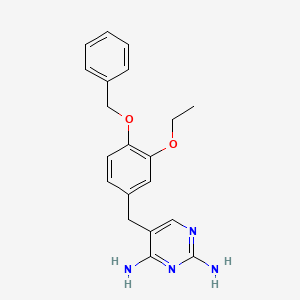
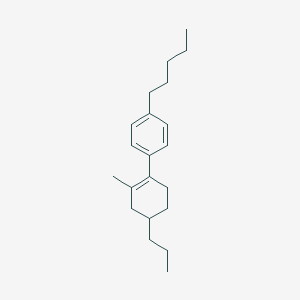
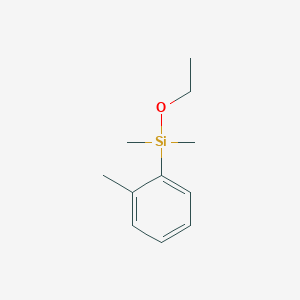
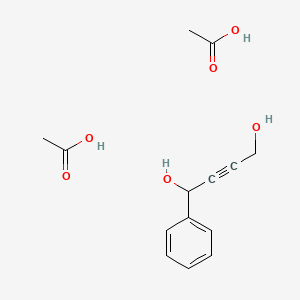
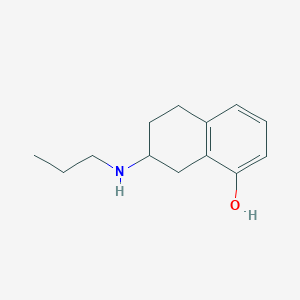
![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
